6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine
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Overview
Description
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is a heterocyclic compound that belongs to the class of dibenzazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process can be carried out using hydrogen over a Raney nickel catalyst, resulting in the formation of 6,7-dihydro-5H-dibenz(c,e)azepin-7-one. The lactam intermediate is then reduced using lithium aluminium hydride in ether to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are commonly employed.
Major Products
The major products formed from these reactions include various substituted dibenzazepines, which can have different functional groups attached to the core structure.
Scientific Research Applications
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo(c,e)azepine: This compound is similar in structure but has additional methyl groups, which can affect its chemical properties and applications.
6,7-Dihydro-5H-dibenz(c,e)azepine:
Uniqueness
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is unique due to its specific substitution pattern, which can influence its chemical behavior and suitability for various applications. The presence of the ethyl group can enhance its lipophilicity and potentially its biological activity.
Properties
CAS No. |
63918-73-0 |
---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
6-ethyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C16H17N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-10H,2,11-12H2,1H3 |
InChI Key |
VJPKSUBNLIXKJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origin of Product |
United States |
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